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Compound of Interest

Compound Name: Cbz-N-PEG10-acid

Cat. No.: B8030005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical properties,

reactions, and applications of the Cbz-N-PEG10-acid linker. Detailed experimental protocols

for key transformations are included to facilitate its use in research and development,

particularly in the fields of bioconjugation and drug delivery.

Introduction
Cbz-N-PEG10-acid is a heterobifunctional linker that plays a crucial role in modern

bioconjugation and drug delivery systems. Its structure comprises three key components:

A carboxybenzyl (Cbz or Z) protected amine, which provides a stable, masked amino group

that can be selectively deprotected under specific conditions.[1] This allows for orthogonal

conjugation strategies.

A hydrophilic ten-unit polyethylene glycol (PEG) spacer, which enhances aqueous solubility,

improves pharmacokinetic properties, reduces immunogenicity, and provides a flexible

bridge between conjugated molecules.[2]

A terminal carboxylic acid, which serves as a versatile handle for conjugation to primary

amine groups on biomolecules, such as proteins, peptides, or small molecule drugs, through

the formation of stable amide bonds.[2]
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This unique combination of features makes Cbz-N-PEG10-acid an invaluable tool for the

synthesis of complex biomolecular conjugates, including antibody-drug conjugates (ADCs),

PROTACs, and functionalized nanoparticles.

Chemical and Physical Properties
The properties of Cbz-N-PEG10-acid are summarized in the table below. These values are

representative and may vary slightly between suppliers.

Property Value Reference

Molecular Formula C₃₁H₅₃NO₁₄

Molecular Weight 663.75 g/mol [2]

Appearance White to off-white solid or oil

Purity Typically ≥95%

Solubility
Soluble in DMF, DMSO,

CH₂Cl₂

Storage Conditions
-20°C, desiccated, under inert

gas

Key Reactions and Applications
The bifunctional nature of Cbz-N-PEG10-acid allows for a variety of sequential or orthogonal

conjugation strategies. The two primary reactions involve the carboxylic acid group and the

Cbz-protected amine.

Amide Bond Formation via the Carboxylic Acid Group
The terminal carboxylic acid can be activated to react with primary amines on biomolecules to

form a stable amide linkage. A common and efficient method for this transformation is the use

of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).

[3] This reaction is widely used for conjugating the linker to proteins, antibodies, or amine-

containing drugs.
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Deprotection of the Cbz-Protected Amine
The Cbz group is a robust protecting group that is stable to a wide range of reaction conditions.

It can be removed to reveal a primary amine, which can then be used for subsequent

conjugation reactions. There are two primary methods for Cbz deprotection:

Catalytic Hydrogenolysis: This is a common and high-yielding method that involves the use

of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a hydrogen donor

like ammonium formate).[1][4] This method is generally clean and efficient.

Acidic Cleavage: The Cbz group can also be removed under strong acidic conditions, such

as with HBr in acetic acid or with other acid-mediated protocols.[1][5] This provides an

alternative to hydrogenolysis, especially when other functional groups in the molecule are

sensitive to reduction.

Experimental Protocols
The following are detailed protocols for the key reactions involving Cbz-N-PEG10-acid. These

are general procedures and may require optimization for specific applications.

Protocol 1: Amide Coupling of Cbz-N-PEG10-acid to an
Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid of Cbz-N-PEG10-acid with EDC

and NHS and its subsequent reaction with a primary amine.

Materials:

Cbz-N-PEG10-acid

Amine-containing molecule (e.g., protein, peptide, or small molecule drug)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous

reactions

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or MES buffer, pH 4.7-6.0 for

the activation step.

Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

Dissolution of Reagents:

Dissolve Cbz-N-PEG10-acid in anhydrous DMF or DMSO to a final concentration of 10-50

mg/mL.

Dissolve EDC·HCl and NHS (or sulfo-NHS) in the appropriate reaction buffer or anhydrous

solvent immediately before use. A 1.1 to 1.5 molar excess of EDC and NHS over Cbz-N-
PEG10-acid is recommended.

Activation of Carboxylic Acid:

In a reaction vessel, add the Cbz-N-PEG10-acid solution.

Add the EDC·HCl solution, followed by the NHS (or sulfo-NHS) solution.

Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-activated

ester. For reactions in aqueous buffer, this step is most efficient at pH 4.5-7.2.[6]

Conjugation to the Amine-Containing Molecule:

Dissolve the amine-containing molecule in a suitable reaction buffer (pH 7.2-8.5).

Add the activated Cbz-N-PEG10-acid NHS ester solution to the amine-containing

molecule solution. The molar ratio of the linker to the target molecule should be optimized

but a 5-20 fold molar excess of the linker is a good starting point for protein conjugations.

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with

gentle stirring.
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Quenching and Purification:

Quench the reaction by adding the quenching solution to consume any unreacted NHS

ester. Incubate for 30 minutes at room temperature.

Purify the conjugate using a suitable method such as size-exclusion chromatography,

dialysis, or HPLC to remove excess linker and byproducts.

Expected Results:

Yield: The conjugation efficiency can vary widely depending on the nature of the amine-

containing molecule. Yields are typically in the range of 40-80%.

Purity: The purity of the final conjugate should be assessed by appropriate analytical

techniques such as HPLC, SDS-PAGE (for proteins), or mass spectrometry.

Protocol 2: Cbz Deprotection by Catalytic
Hydrogenolysis
This protocol describes the removal of the Cbz protecting group from the amine terminus of the

linker using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

Cbz-N-PEG10-conjugate

Palladium on carbon (10% Pd/C)

Methanol (MeOH) or Ethanol (EtOH)

Hydrogen gas (H₂) supply with a balloon or a hydrogenation apparatus

Inert gas (Argon or Nitrogen)

Celite® for filtration

Procedure:
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Reaction Setup:

Dissolve the Cbz-N-PEG10-conjugate in methanol or ethanol in a round-bottom flask

equipped with a magnetic stir bar.

Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).

Seal the flask with a septum.

Hydrogenation:

Purge the flask with an inert gas (argon or nitrogen) for several minutes.

Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a

hydrogenation apparatus.

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within

2-16 hours.

Work-up and Purification:

Once the reaction is complete, carefully purge the flask with an inert gas to remove excess

hydrogen.

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the

Celite® pad with additional solvent (methanol or ethanol).

Concentrate the filtrate under reduced pressure to obtain the deprotected amine-PEG10-

conjugate.

Further purification can be performed if necessary.

Expected Results:

Yield: Deprotection via hydrogenolysis is generally very efficient, with yields often exceeding

90%.[4]
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Purity: The product is typically of high purity after filtration and solvent removal.

Protocol 3: Cbz Deprotection by Acidic Cleavage
This protocol provides an alternative method for Cbz deprotection using acidic conditions.

Materials:

Cbz-N-PEG10-conjugate

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Inert gas (Argon or Nitrogen)

Procedure:

Reaction Setup:

Dissolve the Cbz-N-PEG10-conjugate in dichloromethane in a round-bottom flask under

an inert atmosphere.

Cool the solution to 0°C in an ice bath.

Acid Treatment:

Slowly add trifluoroacetic acid to the solution. A common concentration is 20-50% TFA in

DCM.

Stir the reaction mixture at room temperature for 1-4 hours.

Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

Upon completion, remove the solvent and excess TFA under reduced pressure.
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The resulting amine salt can often be used directly in the next step or neutralized with a

mild base (e.g., triethylamine or DIPEA) to obtain the free amine.

If necessary, purify the product by an appropriate method.

Expected Results:

Yield: Acidic deprotection can also be highly efficient, with yields typically greater than 85%,

depending on the substrate.

Purity: The purity of the product should be verified by analytical methods.

Summary of Quantitative Data
The following table summarizes the expected quantitative data for the key reactions of Cbz-N-
PEG10-acid based on literature for similar compounds.

Reaction Reagents
Typical
Reaction Time

Typical Yield Purity

Amide Coupling
EDC, NHS,

Amine
2-16 hours 40-80% >95%

Cbz Deprotection

(Hydrogenolysis)
10% Pd/C, H₂ 2-16 hours >90% >98%

Cbz Deprotection

(Acidic)
TFA, DCM 1-4 hours >85% >95%

Visualizations
Chemical Structure of Cbz-N-PEG10-acid
Caption: Structure of Cbz-N-PEG10-acid.

General Workflow for Bioconjugation
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Caption: Bioconjugation workflow.

Signaling Pathway of an ADC
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Caption: ADC mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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